
Almorexant hydrochloride
描述
阿莫瑞坦 (盐酸盐) 是一种双重拮抗剂,作用于食欲素 1 受体和食欲素 2 受体。 该化合物最初被开发用于治疗失眠,因为它能够通过抑制食欲素(一种调节清醒状态的神经肽)的活性来促进睡眠 . 该化合物由 Actelion 和 GlaxoSmithKline 开发,但后来由于其安全性问题而被放弃 .
准备方法
阿莫瑞坦 (盐酸盐) 的合成涉及几个关键步骤。 一个值得注意的方法包括通过铱催化的分子内烯丙基酰胺化反应进行的对映选择性合成 . 该过程包括制备手性四氢异喹啉核心结构,然后在室温下进行氧化 Heck 反应,以及肼介导的有机催化还原 . 由于该化合物已停止开发,工业生产方法尚未广泛记录。
化学反应分析
阿莫瑞坦 (盐酸盐) 会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,但详细的氧化途径尚未广泛记录。
还原: 还原反应可以使用肼介导的有机催化.
取代: 该化合物可以发生取代反应,特别是涉及其官能团。
这些反应中常用的试剂包括铱催化剂(用于酰胺化)和肼(用于还原) . 这些反应产生的主要产物包括合成最终化合物所需的中间体。
科学研究应用
Treatment of Insomnia
Clinical Trials and Efficacy
Almorexant has undergone several clinical trials to assess its efficacy in treating chronic insomnia. A notable study randomized 709 participants to receive either almorexant (100 mg or 200 mg), placebo, or zolpidem (10 mg) over 16 days. The results showed that almorexant significantly reduced wake time after sleep onset and improved total sleep time compared to placebo, without residual effects on next-day performance .
Mechanism of Action
The compound acts as an antagonist to both orexin receptor type 1 and type 2, thereby inhibiting the wake-promoting effects of orexin neuropeptides. This dual action helps facilitate sleep onset and maintenance .
Research on Addiction and Substance Use Disorders
Effects on Alcohol and Sucrose Seeking
In preclinical studies, almorexant has demonstrated potential in reducing operant self-administration of substances such as ethanol and sucrose in animal models. Specifically, systemic administration of almorexant decreased the intake of these substances, suggesting a role for orexin receptors in addiction behaviors . The research indicates that almorexant may help prevent relapse in individuals with alcohol use disorders by targeting the orexinergic system .
Conditioned Place Preference Studies
Further investigations have shown that almorexant does not produce conditioned place preference, indicating a lower potential for abuse compared to traditional sedatives like γ-hydroxybutyrate. Additionally, it interferes with the rewarding effects of certain stimulants while not affecting others like morphine, highlighting its selective action in addiction contexts .
Neurological Effects
Impact on Locomotor Activity
Studies have evaluated the effects of almorexant on locomotor activity in rodents. It was found that almorexant administration led to a reduction in spontaneous locomotor activity without significant sedative effects when compared to other sleep aids . This suggests that while almorexant promotes sleep, it may not impair motor function as severely as some other sedatives.
Safety and Tolerability
Adverse Effects Monitoring
Clinical trials have reported that almorexant is generally well-tolerated, with adverse events comparable to those observed with placebo treatments. No significant issues such as rebound insomnia or withdrawal symptoms were noted upon cessation of treatment, which is a common concern with many hypnotics .
Summary Table of Almorexant Applications
作用机制
相似化合物的比较
阿莫瑞坦 (盐酸盐) 因其对食欲素 1 受体和食欲素 2 受体的双重拮抗作用而独一无二 . 类似的化合物包括:
苏沃雷坦: 另一种用于治疗失眠的双重食欲素受体拮抗剂。
莱姆雷坦: 一种具有类似作用机制的双重食欲素受体拮抗剂。
达利多雷坦: 一种更新的双重食欲素受体拮抗剂,具有改善的安全性及功效特征。
生物活性
Almorexant hydrochloride, a dual orexin receptor antagonist, has garnered attention for its potential therapeutic applications, particularly in the treatment of sleep disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Almorexant targets the orexin receptors (OX1R and OX2R), which are integral to regulating arousal, wakefulness, and appetite. By antagonizing these receptors, almorexant promotes sleep and reduces wakefulness. Research indicates that it effectively blocks orexin-A-induced locomotion and enhances both rapid eye movement (REM) and non-REM sleep in animal models .
Pharmacological Profile
In Vitro Studies:
- Almorexant inhibits intracellular calcium release in HEK-293 cells expressing either OX1R or OX2R. It does not induce calcium release itself but effectively blocks orexin-B-induced calcium mobilization in a dose-dependent manner .
In Vivo Studies:
- In rodent models, almorexant administration has been shown to decrease ethanol and sucrose intake, suggesting its role in modulating reward pathways associated with these substances .
Study on Sleep Induction
A study demonstrated that almorexant significantly increased sleep duration in mice compared to control groups. The results indicated a dose-dependent relationship where higher doses correlated with increased sleep time .
Ethanol Consumption Study
In a controlled experiment involving Sprague-Dawley rats, almorexant was administered at various doses (3, 10, 30 mg/kg). The findings revealed a notable reduction in ethanol self-administration behaviors, indicating its potential utility in treating alcohol use disorders .
Data Tables
Study | Animal Model | Dose (mg/kg) | Effect |
---|---|---|---|
Sleep Induction | Mice | 10-30 | Increased REM and non-REM sleep |
Ethanol Self-Administration | Rats | 3, 10, 30 | Decreased ethanol intake |
Calcium Mobilization Assay | HEK-293 Cells | 10 pM - 100 µM | Inhibition of orexin-B induced release |
Safety and Efficacy
Clinical trials have assessed the safety profile of almorexant. It has been noted that almorexant does not induce cataplexy under conditions where it is typically observed in orexin-deficient models . Furthermore, cognitive functions such as learning and memory appear intact following treatment with almorexant, indicating a favorable safety profile for long-term use .
属性
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3.ClH/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32;/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35);1H/t24-,27+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGBTDRDPBJUBB-LHIMUUITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913358-93-7 | |
Record name | Almorexant hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913358937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Almorexant hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALMOREXANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Z94D9A99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。